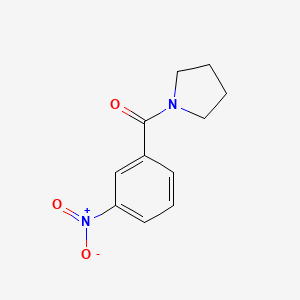

![molecular formula C16H20N2O2 B2943109 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1203088-72-5](/img/structure/B2943109.png)

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is fused with a cyclopentane ring, and there’s an acetamide group attached to it, which could potentially contribute to its reactivity and biological activity.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of indole derivatives with other organic molecules . For example, 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones can be synthesized from the sequential reaction of amino acid methyl esters with readily available indole-2-ylmethyl acetates .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the indole ring and the acetamide group. Indoles are known to undergo a variety of chemical reactions, including electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups (like the acetamide) and the overall shape and size of the molecule could influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Antibacterial and Antifungal Activities

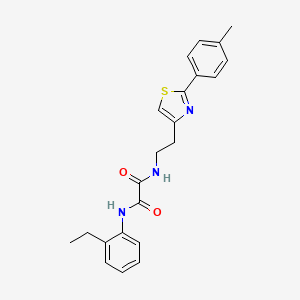

A series of compounds related to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide were synthesized and evaluated for their antibacterial and antifungal properties against various pathogenic microorganisms. Notably, derivatives like 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide exhibited promising activities, highlighting the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Heterocyclic Compound Synthesis for Antimicrobial Application

In the realm of heterocyclic chemistry, 2-arylhdrazononitriles, closely related to the core structure of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide, served as key intermediates for synthesizing a wide array of novel compounds with significant antimicrobial activities. These efforts have led to the creation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of indole derivatives in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Crystal Structure Analysis and Hydrogen Bonding

The crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, a compound sharing a similar framework with 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide, revealed significant insights into the orientation of the acetamide group, which arises from intramolecular hydrogen bonding. Such analyses are crucial for understanding the structural bases of biological activity and designing more effective molecules (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).

Stereoisomeric Synthesis and Biological Testing

Research into the synthesis of stereo isomeric indole derivatives, such as the efforts to create (3RS)- and (3SR)-acetoxy-(3aRS,8bSR)-N-acetyl-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles, showcases the complexity and precision involved in producing molecules with specific configurations. These synthetic endeavors offer pathways to explore the biological activities of stereochemically varied molecules, potentially leading to the discovery of new drugs (Likhacheva, Korlyukov, & Gataullin, 2009).

Molecular Docking and Anti-inflammatory Drug Design

The design and synthesis of an indole acetamide derivative for anti-inflammatory applications underscore the potential of indole-based molecules in drug discovery. Molecular docking analysis, along with geometrical optimization and interaction energy studies, provide insights into the binding efficiencies and mechanisms of action of such compounds, paving the way for the development of new therapeutics (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

Future Directions

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, enzyme regulation, and cellular metabolism

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. As an indole derivative, it may have a wide range of effects, from modulating cellular signaling pathways to affecting cellular metabolism

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For example, the compound’s activity could be affected by the gut microbiota, which is known to metabolize indole and its derivatives .

properties

IUPAC Name |

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-20-10-9-17-16(19)11-18-14-7-3-2-5-12(14)13-6-4-8-15(13)18/h2-3,5,7H,4,6,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSOAVPJUBRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C2=C(CCC2)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2943032.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943042.png)

![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)

![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)

![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)

![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)